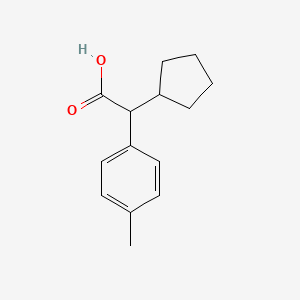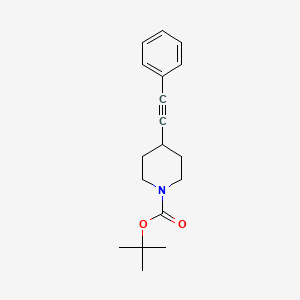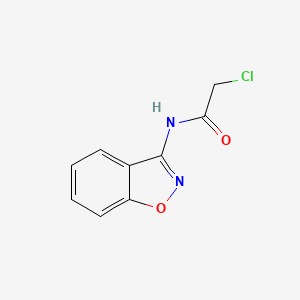
N-1,2-Benzisoxazol-3-yl-2-chloroacetamide
概要
説明
N-1,2-Benzisoxazol-3-yl-2-chloroacetamide is a chemical compound belonging to the isoxazole family, which is known for its diverse biological activities and therapeutic potential Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-1,2-Benzisoxazol-3-yl-2-chloroacetamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloroacetyl chloride with benzo[d]isoxazole in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, yield, and safety. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
化学反応の分析
Types of Reactions
N-1,2-Benzisoxazol-3-yl-2-chloroacetamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or primary amines in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amide derivative, while oxidation might produce a carboxylic acid derivative.
科学的研究の応用
N-1,2-Benzisoxazol-3-yl-2-chloroacetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Biological Research: Used as a probe to study enzyme interactions and cellular pathways.
Industrial Applications: Employed in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of N-1,2-Benzisoxazol-3-yl-2-chloroacetamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. For instance, it could inhibit cyclooxygenase enzymes, reducing inflammation. The exact pathways and targets can vary depending on the specific application and derivative of the compound.
類似化合物との比較
Similar Compounds
N-1,2-Benzisoxazol-3-yl-2-chloroacetamide: Unique due to its specific substitution pattern and biological activity.
Isoxazole Derivatives: Other compounds in the isoxazole family with different substituents, such as 4-chlorophenyl isoxazole, which may have different biological activities.
Uniqueness
This compound stands out due to its specific chemical structure, which imparts unique biological properties. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in medicinal chemistry and other scientific fields.
特性
分子式 |
C9H7ClN2O2 |
|---|---|
分子量 |
210.62 g/mol |
IUPAC名 |
N-(1,2-benzoxazol-3-yl)-2-chloroacetamide |
InChI |
InChI=1S/C9H7ClN2O2/c10-5-8(13)11-9-6-3-1-2-4-7(6)14-12-9/h1-4H,5H2,(H,11,12,13) |
InChIキー |
NXRAWYLWZRVZGW-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=NO2)NC(=O)CCl |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
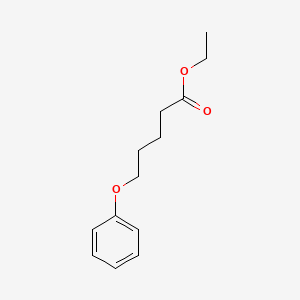
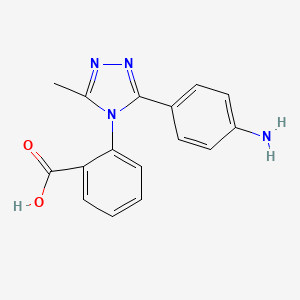

![6,6-Dimethyl-2-oxaspiro[4.4]nonane-1,3-dione](/img/structure/B8699202.png)
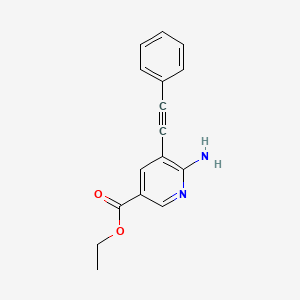
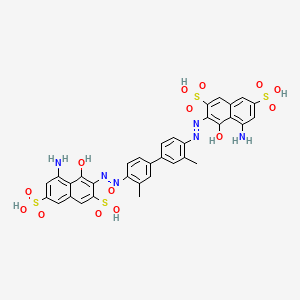
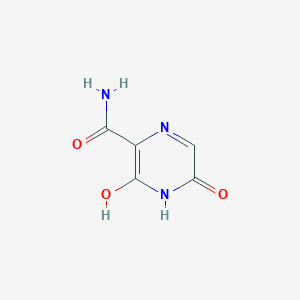
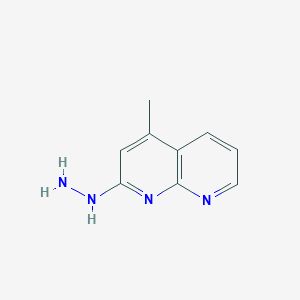
![2,5-dimethylbenzo[d]oxazol-6-amine](/img/structure/B8699255.png)

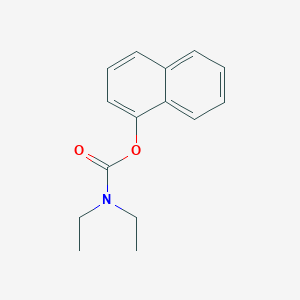
![7-Ethynyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol](/img/structure/B8699269.png)
